1-Adamantylhydrazine
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Overview
Description
1-Adamantylhydrazine is a versatile organic compound characterized by the presence of an adamantane moiety attached to a hydrazine group. The adamantane structure, known for its rigidity and stability, imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Scientific Research Applications
1-Adamantylhydrazine has a wide range of applications in scientific research:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantylhydrazine can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with hydrazine hydrate under reflux conditions . Another method includes the addition of this compound to 1,3-dicarbonyl compounds or their acetals . These reactions typically require an inert solvent and may involve acidic or basic catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound often employs a catalyst-free, temperature-driven one-pot synthesis. This method utilizes inexpensive and readily available starting materials, ensuring a stable product with high yield . Continuous extraction techniques are also used to enhance the overall efficiency of the process .
Chemical Reactions Analysis
1-Adamantylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms.
Substitution: this compound can participate in substitution reactions, particularly with halogenated compounds, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong acids or bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various adamantyl derivatives, such as pyrazoles, triazoles, and hydrazones .
Mechanism of Action
The mechanism of action of 1-Adamantylhydrazine involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes effectively. This property is crucial for its antiviral and anticancer activities, as it facilitates the inhibition of viral replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Adamantylhydrazine is unique due to its adamantane structure, which imparts exceptional stability and lipophilicity. Similar compounds include:
Amantadine: Known for its antiviral properties, particularly against influenza A.
Rimantadine: Another antiviral agent with a similar structure and function to amantadine.
Tromantadine: Used for its antiviral activity against herpes simplex virus.
Ladasten: Investigated for its neuroprotective and psychostimulant effects.
These compounds share the adamantane core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
1-adamantylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEKJUFLHHAUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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